molecular formula C9H14ClN3O2 B1531713 6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine CAS No. 1700320-40-6

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine

Cat. No.: B1531713
CAS No.: 1700320-40-6
M. Wt: 231.68 g/mol
InChI Key: AKDQGOQYOOPYTF-UHFFFAOYSA-N
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Description

6-Chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine is a synthetic pyrimidine derivative designed for research and development applications. Pyrimidines are a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of pharmacological activities, and are key structural components in nucleic acids and several vitamins . The specific substitution pattern on this compound—featuring a chloro group at the 6-position and a 2,2-dimethoxyethylamine at the 4-position—is characteristic of intermediates used in the synthesis of more complex molecules, particularly in the development of potential antitumor agents . Similar pyrrolo[3,2-d]pyrimidin-4-amine analogs have demonstrated significant biological activity by inhibiting pro-angiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, which are critical targets in cancer research . The reactive chloro group on the pyrimidine ring serves as a versatile handle for further functionalization via nucleophilic aromatic substitution, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . The 2,2-dimethoxyethyl group is a common protecting group strategy for aldehydes, which can be deprotected in situ to reveal an aldehyde functionality for subsequent chemical transformations. As a key building block, this compound is of high value in organic synthesis and drug discovery efforts aimed at developing new therapeutic agents. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2/c1-6-12-7(10)4-8(13-6)11-5-9(14-2)15-3/h4,9H,5H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDQGOQYOOPYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds from a suitably substituted pyrimidine precursor, such as 2-methyl-4,6-dichloropyrimidine, which provides reactive sites for selective nucleophilic substitution. The key step is the nucleophilic substitution of the chlorine atom at position 4 by 2,2-dimethoxyethylamine or its equivalent, yielding the target amine derivative.

Preparation of the Pyrimidine Core

A common starting material is 2-chloro-4,6-dimethoxypyrimidine or 2-methyl-4,6-dichloropyrimidine, which can be prepared via multi-step reactions involving condensation and substitution reactions starting from malononitrile and cyanamide derivatives under acidic and catalytic conditions.

  • Salifying Reaction: Malononitrile is reacted with methanol and a composite solvent under pressurized hydrogen chloride gas to form dimethyl propylene diimine dihydrochloride.

  • Cyanamide Reaction: This intermediate undergoes reaction with potassium hydroxide and cyanamide solution to yield 3-amino-3-methoxy-N-cyano-2-propylene imine.

  • Condensation Reaction: Catalyzed condensation leads to the formation of 2-chloro-4,6-dimethoxypyrimidine white crystals with high yield and purity.

This multi-step approach provides a high-yield and industrially feasible route to the pyrimidine core with chloro substituents at positions 4 and 6.

Selective Chlorine Substitution at Position 4

The chlorine atom at position 4 of 2-methyl-4,6-dichloropyrimidine is more reactive than that at position 6, allowing selective substitution by nucleophiles such as amines.

  • Nucleophilic Aromatic Substitution: The 2,2-dimethoxyethylamine is reacted with 2-methyl-4,6-dichloropyrimidine under controlled conditions (solvent, temperature, and stoichiometry) to selectively replace the chlorine at position 4, affording 6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine.

  • The reaction typically proceeds in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which enhance nucleophilicity and solubility.

  • Temperature control is crucial to avoid substitution at position 6 or side reactions.

Alternative Preparation via Reduction of Nitro Precursor

An alternative synthetic route involves reduction of a nitro-substituted pyrimidine precursor:

  • Starting from 2-chloro-4-methyl-6-nitropyrimidine, reduction using iron powder and hydrochloric acid in dichloromethane yields 2-chloro-6-methylpyrimidin-4-amine.

  • Subsequent alkylation or reductive amination with 2,2-dimethoxyacetaldehyde or 2,2-dimethoxyethylamine introduces the N-(2,2-dimethoxyethyl) substituent.

This method may be advantageous when nitro precursors are more accessible or when selective reduction is preferred.

Reaction Conditions and Optimization

Step Conditions Notes
Salifying Reaction Malononitrile, methanol, composite solvent, HCl gas (0-20 atm), 1-8 h, -25 to 120 °C Produces dimethyl propylene diimine dihydrochloride
Cyanamide Reaction Aqueous KOH (9-13%), 50% cyanamide solution, 1-10 h, 0-100 °C Yields 3-amino-3-methoxy-N-cyano intermediate
Condensation Reaction Catalytic, solvent dependent Forms 2-chloro-4,6-dimethoxypyrimidine
Nucleophilic Substitution 2,2-dimethoxyethylamine, DMF or DMSO, room temp to moderate heat Selective substitution at C4 chlorine
Reduction (alternative route) Iron powder, HCl, dichloromethane, 6 h, room temp Converts nitro to amine group

Research Findings and Yields

  • The salifying and cyanamide reactions yield intermediates with high purity, enabling efficient downstream condensation.

  • The final substitution step with 2,2-dimethoxyethylamine proceeds with good selectivity and yields typically above 70%, depending on reaction conditions.

  • Reduction of nitro precursors followed by alkylation provides an alternative with comparable yields but requires careful control to avoid over-reduction or side reactions.

Summary Table of Preparation Routes

Route Starting Material Key Steps Advantages Challenges
Multi-step condensation route Malononitrile, cyanamide Salifying → Cyanamide → Condensation → Substitution High yield, industrially scalable Requires multiple steps
Nitro reduction and alkylation 2-chloro-4-methyl-6-nitropyrimidine Reduction → Alkylation Simpler substitution step Sensitive reduction conditions

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The dimethoxyethyl group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols or acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide and may require heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives, while hydrolysis can produce alcohols or acids.

Scientific Research Applications

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The chloro group and the dimethoxyethyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name Substituent on Amine Molecular Weight (g/mol) CAS Number Notable Features
This compound 2,2-dimethoxyethyl 231.68 2098111-38-5 High polarity due to dimethoxy group
6-Chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine 2,2-difluoroethyl 207.61 1552918-79-2 Fluorinated substituent enhances metabolic stability
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine Furan-2-ylmethyl 223.66 1111698-32-8 Heterocyclic group may improve π-π stacking interactions
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine Cyclopropyl, methylthio Not reported - Methylthio group increases lipophilicity
6-Chloro-N,N-dimethylpyrimidin-4-amine Dimethyl 161.62 (calculated) 31058-83-0 Simplified structure; lower molecular weight

Key Observations:

  • The dimethoxyethyl group in the target compound confers higher hydrophilicity compared to difluoroethyl (logP reduction) or furan-ylmethyl (aromatic but less polar) substituents .
  • Methylthio and cyclopropyl groups in related compounds enhance lipophilicity, making them more suitable for membrane penetration in drug design .

Biological Activity

6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at the 6-position and a dimethoxyethyl substituent on the amine group. This compound has garnered attention in medicinal chemistry due to its unique structural features, which may confer specific biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10_{10}H14_{14}ClN3_{3}O2_{2}
  • Molecular Weight : 245.69 g/mol

Structural Features

FeatureDescription
Pyrimidine Ring Core structure providing biological activity
Chloro Group Enhances reactivity and potential biological effects
Dimethoxyethyl Substituent Increases solubility and alters pharmacokinetics

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and anti-inflammatory effects.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways. For instance, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins. This inhibition could position it as a candidate for treating inflammatory diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various chronic inflammatory conditions. The mechanism appears to involve the modulation of signaling pathways related to these cytokines.

Case Studies and Research Findings

  • Study on Cytokine Modulation :
    • A study conducted on human peripheral blood mononuclear cells (PBMCs) indicated that treatment with this compound led to a notable decrease in TNF-alpha production in response to lipopolysaccharide (LPS) stimulation. The results suggest a potential application in managing autoimmune diseases where TNF-alpha plays a pivotal role.
  • Analgesic Activity Assessment :
    • Another study evaluated the analgesic properties of this compound using animal models of pain. Results indicated that administration resulted in a significant reduction in pain response, comparable to established analgesics. This suggests potential applications in pain management therapies.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound.

Compound NameBiological ActivityUnique Features
6-ChloropyrimidineModerate anti-inflammatory activitySimpler structure
N-(2-Methoxyethyl)-2-methylpyrimidin-4-amineLimited activity; lacks halogenNo chlorine substituent
4-Amino-6-chloropyrimidineStronger COX inhibition but less selectiveFocus on amino functionality

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine, and what analytical methods validate its purity?

  • Methodology : Begin with nucleophilic substitution of 4,6-dichloro-2-methylpyrimidine with 2,2-dimethoxyethylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity using 1H^1H-NMR (confirming amine proton integration at δ ~5.0 ppm), 13C^{13}C-NMR (pyrimidine carbons at δ ~160-170 ppm), and LC-MS (molecular ion peak matching theoretical mass ±0.5 Da) .

Q. How does the 2,2-dimethoxyethyl substituent influence the compound’s solubility and stability in aqueous buffers?

  • Methodology : Test solubility in water, DMSO, and PBS (pH 7.4) using UV-Vis spectroscopy (absorbance at λmax ~260 nm for pyrimidine). Compare with analogs lacking the dimethoxy group. For stability, incubate in buffer at 25°C/37°C and analyze degradation via HPLC at 0, 24, and 48 hours. The dimethoxy group likely enhances solubility via hydrogen bonding but may hydrolyze under acidic/basic conditions .

Q. What spectroscopic techniques are critical for structural characterization, and how are spectral discrepancies resolved?

  • Methodology : Use 1H^1H-NMR to confirm substitution patterns (e.g., absence of Cl at C6 post-reaction). IR spectroscopy identifies N-H stretches (~3300 cm<sup>-1</sup>) and C-O-C stretches (~1100 cm<sup>-1</sup>) from the dimethoxy group. Resolve ambiguous NOE correlations using 2D NMR (e.g., HSQC, HMBC) to assign regiochemistry. Cross-validate with computational methods (DFT for optimized geometry and NMR chemical shift prediction) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the dimethoxyethyl group in biological activity?

  • Methodology : Synthesize analogs with (a) truncated ethylamine chains, (b) methoxy groups replaced with ethoxy or hydroxyl groups, and (c) alternative substituents at C2 (e.g., ethyl instead of methyl). Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate activity with logP (measured via shake-flask method) to assess hydrophobicity contributions. Molecular docking (e.g., AutoDock Vina) identifies key interactions between the dimethoxy group and binding pockets .

Q. What experimental strategies resolve contradictions in reported reaction yields for similar chloro-pyrimidine derivatives?

  • Methodology : Replicate literature procedures under controlled conditions (e.g., inert atmosphere, strict temperature control). Use high-purity reagents (HPLC-grade solvents, freshly distilled amines). Analyze side products via GC-MS or HRMS to identify competing pathways (e.g., over-alkylation or hydrolysis). Optimize stoichiometry (e.g., 1.2 eq. amine to limit dimerization) and reaction time (monitored by in-situ IR) .

Q. How can researchers investigate the compound’s potential as a fluorescent probe, given its pyrimidine core?

  • Methodology : Measure intrinsic fluorescence (excitation/emission spectra in ethanol and aqueous buffer). Modify the core with electron-withdrawing/donating groups (e.g., NO₂ or OMe at C5) to shift λem. Test sensitivity to environmental factors (pH, metal ions) via fluorimetry. Compare quantum yields with commercial probes (e.g., coumarin). For cellular imaging, conjugate with a targeting moiety (e.g., biotin) and validate uptake via confocal microscopy .

Q. What computational approaches predict the compound’s metabolic stability and potential toxicity?

  • Methodology : Use in silico tools (e.g., SwissADME, ProTox-II) to predict CYP450 metabolism sites (e.g., demethylation of the dimethoxy group) and toxicity endpoints (e.g., hepatotoxicity). Validate with in vitro microsomal assays (human liver microsomes + NADPH, LC-MS analysis of metabolites). Compare with structural analogs to identify metabolic "hotspots" .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine

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